REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:9](=[O:10])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:11][CH:12]=2)[CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(=O)OC2=O)=CC1
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
and subsequently refluxed for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture, it
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After separating the organic layer
|
Type
|
WASH
|
Details
|
the layer was washed successively with 4N hydrochloric acid, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated until crystals
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The crude crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene/ethyl acetate (10:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |